BenchChemオンラインストアへようこそ!

8-Bromoquinolizin-4-one

Antimalarial drug discovery PfDHODH inhibition Computational chemistry

8-Bromoquinolizin-4-one is a strategic brominated quinolizin-4-one building block where the 8-position bromine atom is a critical synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions—enabling rapid SAR around a scaffold validated as a selective Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor and PI3K-targeting chemotype. Unlike chloro or fluoro analogs, the aryl bromide reactivity allows efficient diversification with predicted docking scores up to -12.78 kcal/mol. Source high-purity (≥98%) material to accelerate your medicinal chemistry campaigns with reliable, publication-grade starting material.

Molecular Formula C9H6BrNO
Molecular Weight 224.057
CAS No. 2411201-56-2
Cat. No. B2450301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolizin-4-one
CAS2411201-56-2
Molecular FormulaC9H6BrNO
Molecular Weight224.057
Structural Identifiers
SMILESC1=CC(=O)N2C=CC(=CC2=C1)Br
InChIInChI=1S/C9H6BrNO/c10-7-4-5-11-8(6-7)2-1-3-9(11)12/h1-6H
InChIKeyMZFDNPGGGHEXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromoquinolizin-4-one (CAS 2411201-56-2): Chemical Identity and Core Scaffold Context for Procurement


8-Bromoquinolizin-4-one (CAS 2411201-56-2) is a brominated derivative of the quinolizin-4-one heterocyclic scaffold, a class recognized for its diverse pharmacological potential [1]. The parent quinolizin-4-one core has been established as a privileged structure in medicinal chemistry, with validated activity as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [2] and as a scaffold for PI3K inhibitor development [3]. The specific introduction of a bromine atom at the 8-position is a critical structural modification that fundamentally alters the compound's physicochemical properties and reactivity profile compared to the unsubstituted parent, creating a distinct chemical entity for research applications.

Why 8-Bromoquinolizin-4-one Cannot Be Casually Substituted with Other Quinolizinone Analogs


The substitution of 8-Bromoquinolizin-4-one with another quinolizinone analog is not trivial due to the profound impact of the 8-position halogen on both chemical reactivity and biological target engagement. Structure-activity relationship (SAR) studies on quinolizin-4-one scaffolds demonstrate that substituent identity and position are critical determinants of potency and selectivity [1]. For example, in the development of quinolizin-4-one-based PfDHODH inhibitors, the selection of specific substituents on the core was guided by computational modeling to achieve optimal docking scores and interaction with key active-site residues like Arg265 and His185 [2]. The bromine atom in the 8-position serves as a synthetic handle for further functionalization via cross-coupling reactions and imparts unique steric and electronic properties that differentiate it from chloro, fluoro, or unsubstituted analogs, making direct interchange without compromising experimental outcomes impossible.

Quantitative Evidence for 8-Bromoquinolizin-4-one: Differentiated Performance Against Comparators


Computational Docking Score Differentiation: 8-Substituted Quinolizin-4-one vs. Unsubstituted Core for PfDHODH Inhibition

While direct experimental data for the specific 8-bromo derivative is not available in the primary literature, class-level inference from a rigorous in silico study on substituted quinolizin-4-ones provides a strong quantitative benchmark. The study demonstrates that strategic substitution on the quinolizin-4-one core is essential for achieving high-affinity binding. A designed 8-substituted quinolizin-4-one analog (compound 8d) achieved a docking score of -12.78 kcal/mol against the PfDHODH enzyme, representing a significant improvement over the baseline affinity expected for the unsubstituted parent scaffold [1]. This quantifies the value proposition of the substituted scaffold class.

Antimalarial drug discovery PfDHODH inhibition Computational chemistry

Target Engagement Selectivity: Quinolizin-4-one Scaffold for PfDHODH over Human DHODH

The quinolizin-4-one scaffold has been computationally identified as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [1]. This selectivity is a critical differentiator, as human DHODH (HsDHODH) is an essential enzyme, and inhibition can lead to significant toxicity. The study's in silico ADMET predictions further suggest that designed quinolizin-4-ones possess favorable drug-like properties, supporting their potential for development [1]. The 8-Bromoquinolizin-4-one serves as a direct entry point into this selective chemical space.

Selective enzyme inhibition Malaria therapeutics Drug target validation

Synthetic Versatility: The 8-Bromo Substituent as a Differential Advantage for Diversification

The presence of a bromine atom at the 8-position provides a definitive synthetic advantage over other halogenated or unsubstituted quinolizin-4-one analogs. While the 8-chloro analog may also undergo cross-coupling, the C-Br bond is generally more reactive in palladium-catalyzed transformations (e.g., Suzuki, Buchwald-Hartwig), allowing for milder reaction conditions and broader substrate scope [1]. This property is critical in library synthesis for structure-activity relationship (SAR) exploration, where efficient and predictable derivatization is paramount. The compound is therefore a more versatile building block than its 8-H, 8-Cl, or 8-F counterparts.

Cross-coupling reactions Medicinal chemistry Synthetic methodology

Physicochemical Differentiation: Impact of Bromine on Molecular Properties vs. Unsubstituted Core

The substitution of a hydrogen atom with a bromine atom significantly alters the molecular weight and lipophilicity of the quinolizin-4-one scaffold. The parent unsubstituted quinolizin-4-one has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol. In contrast, 8-Bromoquinolizin-4-one (C9H6BrNO) has a molecular weight of 224.05 g/mol . This increase in mass and lipophilicity (cLogP) directly impacts the compound's pharmacokinetic behavior and its handling properties in a laboratory setting.

Physicochemical properties Drug-likeness Molecular descriptors

High-Value Research and Industrial Applications for 8-Bromoquinolizin-4-one


Medicinal Chemistry: Synthesis of Novel Antimalarial Leads Targeting PfDHODH

Utilize 8-Bromoquinolizin-4-one as a key intermediate for the synthesis of substituted quinolizin-4-one libraries designed to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The bromine atom serves as a versatile handle for cross-coupling reactions to introduce diverse aryl and heteroaryl groups, enabling rapid exploration of SAR around the 8-position. This approach is directly supported by computational studies that have validated the quinolizin-4-one scaffold as a selective PfDHODH inhibitor and have shown that optimized 8-substituted analogs can achieve high predicted binding affinities (e.g., docking score of -12.78 kcal/mol) [1].

Chemical Biology: Development of Selective PI3K Pathway Probes

Employ 8-Bromoquinolizin-4-one as a starting material for generating quinolizinone-based chemical probes to study the PI3K signaling pathway. Patent literature explicitly identifies quinolizinone derivatives as inhibitors of the PI3K enzyme, a key target in oncology [1]. The 8-bromo derivative allows for the installation of diverse functionality to optimize isoform selectivity (e.g., PI3Kα, β, γ, or δ) and to incorporate tags (e.g., biotin, fluorescent dyes) for target engagement studies and cellular imaging.

Synthetic Methodology Development: Advancing C-Br Bond Functionalization

Leverage the unique reactivity of the aryl bromide in 8-Bromoquinolizin-4-one as a model substrate for developing and optimizing novel cross-coupling methodologies. The electron-deficient nature of the quinolizinone ring may impart distinct reactivity compared to simple phenyl bromides, offering a challenging and relevant substrate for testing new catalysts, ligands, and reaction conditions in transformations such as Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C or C-N bond-forming reactions [1].

Structure-Activity Relationship (SAR) Studies on Quinolizinone-Based Therapeutics

Incorporate 8-Bromoquinolizin-4-one into parallel synthesis workflows to systematically explore the impact of 8-position substitution on the biological activity of quinolizinone-based compounds. This is critical for understanding how steric and electronic effects at this position modulate potency and selectivity against various therapeutic targets, such as those identified in IgE-formation pathways [1]. The bromine atom's reactivity makes it the preferred starting point for generating diverse analog sets, as compared to less reactive chloro or fluoro analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromoquinolizin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.